N-hydroxy-N-methylfuran-2-carboxamide
Overview
Description
N-hydroxy-N-methylfuran-2-carboxamide: is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both hydroxyl and methyl functional groups attached to the furan ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-hydroxy-N-methylfuran-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known to have diverse mechanisms of action depending on their specific structures and the conditions under which they are used .
Biochemical Pathways
Furan derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydroxylamine and a methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methylfuran-2-carboxamide.
Reduction: The compound can be reduced to form N-methylfuran-2-carboxamide by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed:
Oxidation: N-methylfuran-2-carboxamide.
Reduction: N-methylfuran-2-carboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-hydroxy-N-methylfuran-2-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
N-hydroxyfuran-2-carboxamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-methylfuran-2-carboxamide: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and its biological activity.
Furan-2-carboxamide: Lacks both the hydroxyl and methyl groups, making it less reactive and less biologically active.
Uniqueness: N-hydroxy-N-methylfuran-2-carboxamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl group allows for hydrogen bonding and increased reactivity, while the methyl group enhances its stability and lipophilicity .
Biological Activity
N-hydroxy-N-methylfuran-2-carboxamide (NHMFCA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol. Its structure features a furan ring and an amide functional group, which are crucial for its biological activity. The presence of both hydroxyl and methyl groups enhances its solubility and reactivity, making it a promising candidate for drug development.
Anticancer Properties
NHMFCA has shown promising anticancer activity in various studies. Notably, it exhibited potent effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer), while demonstrating weaker activity against HepG2 (liver cancer) cells. These findings suggest that NHMFCA may act as an epidermal growth factor receptor (EGFR) inhibitor, which is a common target in cancer therapy.
Table 1: Anticancer Activity of NHMFCA Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | EGFR inhibition |
HeLa | 20 | EGFR inhibition |
SW480 | 18 | EGFR inhibition |
HepG2 | 50 | Weak activity |
Anti-inflammatory Effects
Research indicates that NHMFCA may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), both of which play critical roles in inflammatory processes. This suggests that NHMFCA could be explored further for its potential in treating inflammatory diseases .
Antiviral Activity
Emerging studies have highlighted the potential of NHMFCA as an antiviral agent. Similar furan derivatives have been identified as inhibitors of viruses such as H5N1 influenza. The structure-activity relationship (SAR) studies indicate that modifications to the furan ring can significantly influence antiviral efficacy .
The biological activity of NHMFCA can be attributed to several mechanisms:
- Enzyme Inhibition : NHMFCA may inhibit specific enzymes involved in cancer proliferation and inflammation, such as MMPs and EGFR.
- Reactive Metabolite Formation : Like other furan derivatives, NHMFCA could undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules .
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival, contributing to its anticancer effects.
Comparative Studies
A comparison with structurally similar compounds reveals unique aspects of NHMFCA's biological profile:
Table 2: Comparison of Biological Activities Among Furan Derivatives
Compound Name | Notable Activities |
---|---|
2-Hydroxymethylfuran-3-carboxylic acid | Antioxidant properties |
N,N-Dimethylfuran-2-carboxamide | Potential anti-cancer activities |
This compound | Anticancer, anti-inflammatory activities |
Case Studies
Several case studies have examined the effects of NHMFCA in vitro and in vivo:
- Case Study 1 : In a study on A549 cells treated with NHMFCA, significant reductions in cell viability were observed at concentrations above 15 µM, correlating with increased apoptosis markers.
- Case Study 2 : Animal models treated with NHMFCA demonstrated reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-hydroxy-N-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHIEOWHDMBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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